3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex organic compound that features a combination of morpholine, pyridazine, piperazine, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholinyl-pyridazinyl intermediate, which is then reacted with piperazine and subsequently with benzothiazole derivatives. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .
Scientific Research Applications
3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
6-(Morpholin-4-yl)pyridazin-3-amine: Shares the morpholine and pyridazine moieties but lacks the piperazine and benzothiazole components.
4-Aryl-6-morpholino-3(2H)-pyridazinone: Contains the morpholine and pyridazine structures but differs in the aryl and pyridazinone groups.
Uniqueness
What sets 3-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione apart is its combination of multiple functional groups, which provides a unique scaffold for drug design and other applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C19H22N6O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H22N6O3S/c26-29(27)16-4-2-1-3-15(16)19(22-29)25-9-7-23(8-10-25)17-5-6-18(21-20-17)24-11-13-28-14-12-24/h1-6H,7-14H2 |
InChI Key |
TYUOSNQLEHIXDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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